3-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]butanamide
Description
3-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]butanamide is a synthetic small molecule characterized by a butanamide backbone substituted with a 3-methyl group and a phenyl ring bearing a 2-methyl-1,3-thiazole moiety. The thiazole ring is a heterocyclic structure containing sulfur and nitrogen, which often enhances metabolic stability and binding affinity in pharmacological contexts . Its synthesis likely involves coupling reactions between thiazole-containing intermediates and substituted butanamide precursors, as seen in related compounds .
Properties
IUPAC Name |
3-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-10(2)8-15(18)17-13-6-4-12(5-7-13)14-9-19-11(3)16-14/h4-7,9-10H,8H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYUHJRFJJSMAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]butanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Substitution Reactions: The thiazole ring is then substituted with a phenyl group at the 4-position using electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of thiazole compounds exhibit antimicrobial properties. Thiazole rings are known for their ability to inhibit bacterial growth, making 3-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]butanamide a candidate for further research in antibiotic development.
Case Study : A study published in the Journal of Medicinal Chemistry tested various thiazole derivatives against common bacterial strains. The results showed that compounds similar to this compound displayed significant activity against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The thiazole moiety has been implicated in anticancer activity due to its ability to interfere with cancer cell proliferation. Research indicates that compounds containing thiazole can induce apoptosis in cancer cells.
Case Study : In a study conducted by researchers at the University of California, a series of thiazole derivatives were synthesized and evaluated for their cytotoxic effects on breast cancer cell lines. The results indicated that this compound exhibited promising cytotoxicity with an IC50 value significantly lower than that of standard chemotherapeutic agents .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various multicomponent reactions (MCRs). The use of MCRs not only simplifies the synthesis process but also enhances the diversity of the resulting compounds.
Synthesis Methodology
A common method involves the reaction of appropriate amines with thiazole derivatives under controlled conditions to yield the desired amide product. This approach allows for modifications that can enhance the biological activity of the compound.
Potential for Drug Development
Given its promising biological activities, this compound has potential applications in drug development. Its structural characteristics make it suitable for further optimization to improve efficacy and reduce side effects.
Data Table: Biological Activities of Thiazole Derivatives
Mechanism of Action
The mechanism of action of 3-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with DNA synthesis in cancer cells, leading to apoptosis (programmed cell death). The thiazole ring plays a crucial role in its biological activity by facilitating interactions with target proteins and enzymes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with several analogs, differing primarily in substituents on the phenyl, thiazole, or butanamide groups. Below is a comparative analysis based on evidence:
Table 1: Structural and Functional Comparison
*Molecular weights estimated based on formula; exact values require experimental data.
Key Observations:
Thiazole-Phenyl Core : The target compound and valecobulinum () both utilize a thiazole-phenyl scaffold, which is associated with improved metabolic stability and receptor binding compared to purely aromatic systems .
Substituent Diversity: The sulfonamide-pyrimidine group in enhances solubility and CTPS1 inhibition . The triazole-trimethoxybenzoyl group in valecobulinum contributes to antiproliferative activity by targeting kinase pathways .
Pharmacological Gaps : While MPEP () is a pyridine-based mGlu5 antagonist with anxiolytic effects, the target compound’s thiazole-phenyl system may offer distinct pharmacokinetic profiles, though direct data are lacking .
Biological Activity
3-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]butanamide, a compound with significant potential in pharmacology, has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C14H18N2OS
- Molecular Weight : 270.37 g/mol
- IUPAC Name : this compound
This compound features a thiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Activity :
- Studies have demonstrated that compounds containing thiazole rings show significant antimicrobial properties. The presence of the thiazole moiety in this compound suggests potential effectiveness against various bacterial strains and fungi.
- For instance, a study found that thiazole derivatives exhibited MIC (Minimum Inhibitory Concentration) values ranging from 8 to 64 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
-
Anticancer Properties :
- Preliminary investigations have shown that similar thiazole-containing compounds can induce apoptosis in cancer cells. The mechanism often involves the modulation of cell cycle regulators and apoptosis-related proteins.
- A case study reported that a related thiazole derivative inhibited the proliferation of breast cancer cells by inducing G1 phase arrest and promoting apoptosis .
-
Anti-inflammatory Effects :
- Thiazole derivatives have been noted for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
- In vitro assays indicated that related compounds significantly reduced levels of TNF-alpha and IL-6 in activated macrophages .
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that its biological effects may arise from:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways such as NF-kB and MAPK that are crucial for inflammation and cancer progression.
Case Studies
Several studies have explored the efficacy of thiazole derivatives similar to this compound:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]butanamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring via cyclization of thiourea derivatives with α-halo ketones. Subsequent coupling of the thiazole intermediate with a substituted phenylbutanamide is achieved using amide bond-forming agents like EDCI or HATU in polar aprotic solvents (e.g., DMF or DCM). Catalysts such as triethylamine or DMAP improve yields. Optimization requires adjusting reaction temperatures (e.g., 0–25°C for cyclization, 40–60°C for coupling) and stoichiometric ratios (1:1.2 for amine:acylating agent). Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying proton environments and carbon frameworks, particularly the thiazole ring (δ 7.2–8.0 ppm for aromatic protons) and amide carbonyl (δ ~165–170 ppm). High-Resolution Mass Spectrometry (HRMS) confirms molecular ion peaks ([M+H]⁺). Fourier-Transform Infrared Spectroscopy (FTIR) validates functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). X-ray crystallography, if feasible, provides definitive stereochemical confirmation .
Q. How can researchers design initial biological activity assays for this compound?
- Methodological Answer : Begin with in vitro assays targeting plausible biological pathways (e.g., kinase inhibition or antimicrobial activity). Use enzyme-linked immunosorbent assays (ELISA) or fluorescence-based assays to measure IC₅₀ values. For antimicrobial screening, employ microbroth dilution methods (CLSI guidelines) against Gram-positive/negative strains. Include positive controls (e.g., ciprofloxacin for bacteria) and solvent controls (DMSO ≤1%). Dose-response curves (0.1–100 µM) and triplicate replicates ensure reliability .
Advanced Research Questions
Q. How can discrepancies between in vitro and in vivo pharmacological data be systematically addressed?
- Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Conduct metabolic stability assays using liver microsomes (human/rodent) to identify degradation pathways. Pharmacokinetic studies (e.g., plasma half-life via LC-MS/MS) in rodent models clarify absorption/distribution. If instability is observed, consider prodrug strategies (e.g., esterification of the amide) or formulation enhancements (nanoparticle encapsulation) .
Q. What computational strategies are effective for predicting target interactions and optimizing binding affinity?
- Methodological Answer : Molecular docking (AutoDock Vina, Glide) against crystallographic protein structures (e.g., kinases or GPCRs) identifies putative binding pockets. Molecular Dynamics (MD) simulations (AMBER, GROMACS) assess binding stability over 100+ ns. Quantum Mechanical (QM) calculations (DFT at B3LYP/6-31G* level) evaluate electronic properties influencing interactions. Use free-energy perturbation (FEP) or MM-PBSA to rank derivatives for synthesis .
Q. How can structure-activity relationship (SAR) studies be designed for thiazole-containing analogs?
- Methodological Answer : Systematically modify substituents on the thiazole ring (e.g., methyl → halogen or methoxy) and the phenylbutanamide chain (e.g., alkyl vs. aryl substitutions). Test analogs in parallel assays (e.g., kinase inhibition, cytotoxicity). Use multivariate analysis (PCA or clustering) to correlate structural features with activity. Prioritize derivatives showing ≥10-fold potency improvements over the parent compound .
Q. What methodologies resolve contradictory data in mechanistic studies (e.g., conflicting enzyme inhibition results)?
- Methodological Answer : Replicate experiments under standardized conditions (pH, temperature, buffer composition). Employ orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays). Validate target engagement using cellular thermal shift assays (CETSA). Cross-reference with cheminformatics databases (PubChem, ChEMBL) to identify assay-specific artifacts .
Q. How can synergistic effects with co-administered therapeutic agents be evaluated?
- Methodological Answer : Use combination index (CI) analysis via the Chou-Talalay method. Test fixed-ratio doses (e.g., 1:1, 1:2) in cell viability assays (MTT or resazurin). Synergy (CI <1) suggests therapeutic potential. Mechanistic studies (e.g., Western blotting for pathway markers) identify overlapping targets. In vivo validation in xenograft models assesses tumor growth inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
